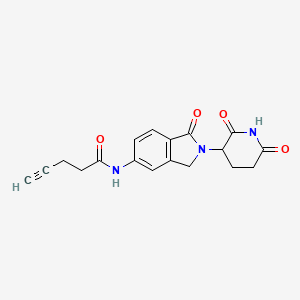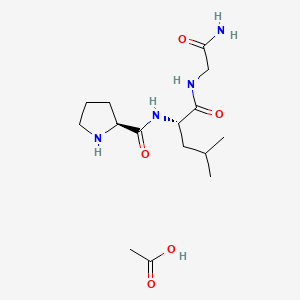
Oxytocin C-terminal tripeptide Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin C-terminal tripeptide Acetate is a synthetic derivative of oxytocin, a mammalian neurohypophysial hormone. This compound is specifically the C-terminal tripeptide of oxytocin, which plays a crucial role in binding to the oxytocin receptor . Oxytocin itself is well-known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxytocin C-terminal tripeptide Acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods like preparative HPLC are employed to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxytocin C-terminal tripeptide Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified amino acid sequences or altered functional groups .
Aplicaciones Científicas De Investigación
Oxytocin C-terminal tripeptide Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor binding studies.
Medicine: Explored for potential therapeutic applications in conditions related to social behavior, anxiety, and reproductive health.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mecanismo De Acción
Oxytocin C-terminal tripeptide Acetate exerts its effects by binding to the oxytocin receptor, a G protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and subsequent cellular responses. The compound’s interaction with the receptor is crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Vasopressin: Another neurohypophysial hormone with similar structure and functions.
Oxytocin: The parent compound from which Oxytocin C-terminal tripeptide Acetate is derived.
Vasoactive Intestinal Peptide (VIP): Shares structural similarities and biological functions with oxytocin
Uniqueness
This compound is unique due to its specific sequence and ability to mimic the C-terminal end of oxytocin. This makes it a valuable tool for studying the structure-activity relationships of oxytocin and its receptor .
Propiedades
Fórmula molecular |
C15H28N4O5 |
|---|---|
Peso molecular |
344.41 g/mol |
Nombre IUPAC |
acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H24N4O3.C2H4O2/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9;1-2(3)4/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20);1H3,(H,3,4)/t9-,10-;/m0./s1 |
Clave InChI |
DJQUBXCMAXAQRP-IYPAPVHQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1.CC(=O)O |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


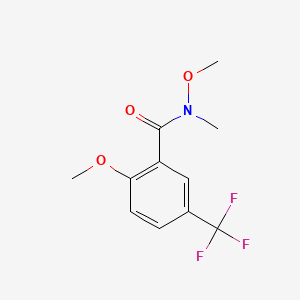
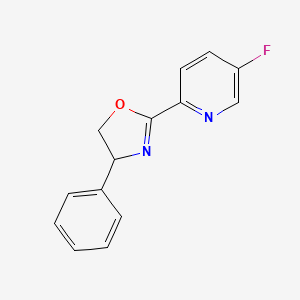

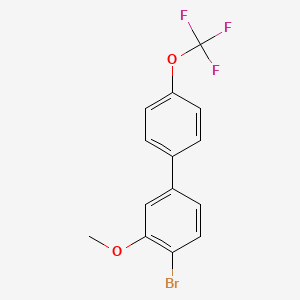
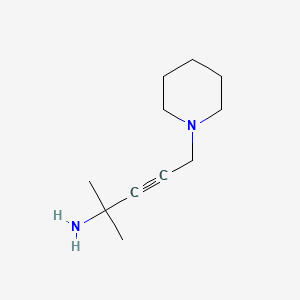
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
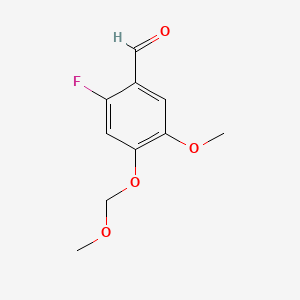
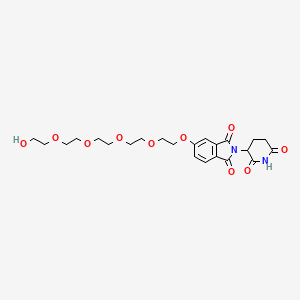
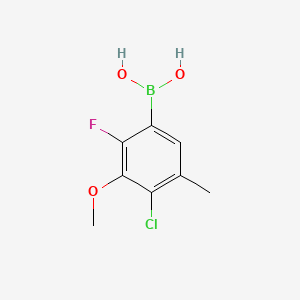
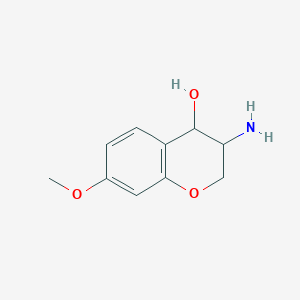
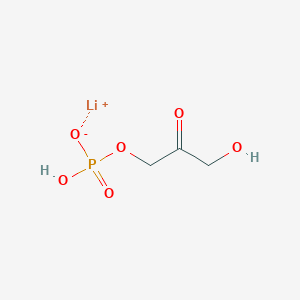
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
